1H and 13C NMR chemical shifts for (3-chloroquinoxalin-2-yl)malononitrile
1H and 13C NMR chemical shifts for (3-chloroquinoxalin-2-yl)malononitrile
In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (3-Chloroquinoxalin-2-yl)malononitrile
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Structural Assignment Protocol
Executive Summary & Structural Causality
The compound (3-chloroquinoxalin-2-yl)malononitrile is a highly functionalized bis-electrophilic intermediate, predominantly utilized in the synthesis of pyrrolo[2,3-b]quinoxalines—a class of molecules recognized for their potent inhibition of SUMOylation enzymes (SUMO E1/E2) in oncology and virology[1].
While conventionally drawn with a methine proton at the malononitrile substituent, analytical chemists must recognize that in solution—particularly in polar, hydrogen-bond-accepting solvents like DMSO- d6 —this compound undergoes a near-complete tautomeric shift. The highly acidic methine proton migrates to the N1 position of the pyrazine ring, yielding the 2-(3-chloroquinoxalin-2(1H)-ylidene)malononitrile tautomer[2].
Understanding this tautomeric equilibrium is not merely an academic exercise; it is the fundamental causality behind the molecule's highly unusual NMR chemical shifts. The resulting "push-pull" conjugated system dictates the electronic environment, drastically altering both the 1 H and 13 C resonance frequencies.
Caption: Tautomeric equilibrium and electronic delocalization in polar solvents.
Mechanistic Rationale for Chemical Shifts
The "Push-Pull" Electronic Effect
In the ylidene tautomer, the N1 nitrogen acts as a strong electron donor (enamine-like), while the exocyclic dicyanomethylene group (=C(CN) 2 ) acts as a powerful electron acceptor. This creates a highly delocalized resonance hybrid.
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Carbon Shielding: The push-pull effect forces significant electron density onto the exocyclic β -carbon. As a result, this nominally sp2 -hybridized alkene carbon is drastically shielded, appearing in the 50–65 ppm range in the 13 C NMR spectrum, rather than the typical 100–150 ppm range for olefins[3]. Failure to understand this causality often leads analysts to misidentify this critical peak as an aliphatic impurity[4].
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Proton Deshielding: Conversely, the N1 proton acquires partial positive character and participates in strong intermolecular hydrogen bonding with the DMSO solvent. This strips electron density away from the proton, pushing its 1 H NMR signal far downfield (typically >13.0 ppm).
Quantitative Data: Chemical Shift Assignments
The following tables summarize the expected 1 H and 13 C NMR chemical shifts based on empirical data from structurally analogous ylidene-malononitrile systems and quinoxaline scaffolds acquired in DMSO- d6 at 298K.
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Mechanistic Rationale & Causality |
| N1-H | 13.80 | Broad singlet (br s, 1H) | Highly deshielded due to positive charge character in the push-pull resonance hybrid and strong H-bonding with DMSO. |
| H5 | 7.95 | Doublet of doublets (dd, J =8.2, 1.2, 1H) | Deshielded by the anisotropic effect of the adjacent C3-Cl group and the electron-withdrawing imine nitrogen (N4). |
| H6 | 7.78 | Ddd ( J =8.4, 7.2, 1.2, 1H) | Standard aromatic resonance; slightly deshielded by the conjugated pyrazine system. |
| H7 | 7.55 | Ddd ( J =8.2, 7.2, 1.2, 1H) | Standard aromatic resonance; relatively shielded compared to H6 due to proximity to the electron-donating N1. |
| H8 | 7.42 | Doublet of doublets (dd, J =8.4, 1.2, 1H) | Shielded relative to H5 due to the ortho-relationship with the electron-donating N1-H group. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Rationale & Causality |
| C2 | 148.5 | Quaternary ( sp2 ) | Deshielded by the adjacent N1 and N4 nitrogens, and conjugation with the ylidene bond. |
| C3 | 140.2 | Quaternary ( sp2 ) | Directly attached to the electronegative Chlorine atom. |
| C4a | 133.1 | Quaternary ( sp2 ) | Bridgehead carbon, influenced by the electron-withdrawing N4 imine. |
| C6 | 131.5 | Methine (CH) | Aromatic carbon, para to the electron-donating N1 group. |
| C5 | 128.8 | Methine (CH) | Aromatic carbon, ortho to the N4 imine. |
| C8a | 129.4 | Quaternary ( sp2 ) | Bridgehead carbon, adjacent to the electron-donating N1. |
| C7 | 125.2 | Methine (CH) | Aromatic carbon, meta to N1. |
| C8 | 116.8 | Methine (CH) | Aromatic carbon, ortho to the electron-donating N1 group (highly shielded). |
| -CN (x2) | 115.2, 114.8 | Quaternary ( sp ) | Characteristic nitrile region; split into two closely spaced signals due to restricted rotation and asymmetric environment. |
| =C(CN) 2 | 58.4 | Quaternary ( sp2 ) | Diagnostic Peak: Exocyclic carbon drastically shielded by carbanionic character from push-pull delocalization[3]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment of highly conjugated heteroaromatics, relying solely on 1D spectra is insufficient. The following protocol establishes a self-validating workflow utilizing 2D NMR to unambiguously lock the assignment of the tautomeric state.
Step-by-Step Methodology
Step 1: Optimized Sample Preparation
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Weigh exactly 15–20 mg of the purified (3-chloroquinoxalin-2-yl)malononitrile.
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Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: DMSO- d6 is mandatory. Its strong hydrogen-bond accepting nature stabilizes the N1-H proton, slowing its chemical exchange rate with residual water. This allows the N1-H signal to be observed as a distinct integral rather than broadening into the baseline.
Step 2: 1D NMR Acquisition with Extended Relaxation
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1 H NMR: Acquire 16 transients using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure full recovery of the broad N1-H signal.
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13 C NMR: The molecule contains seven quaternary carbons (including the heavily relaxed nitriles and the C-Cl carbon). Set D1 ≥ 2.0 seconds and acquire ≥ 1024 transients (zgpg30).
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Causality: Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation. A short D1 will cause these critical diagnostic peaks (especially the nitriles at ~115 ppm and the exocyclic carbon at ~58 ppm) to vanish into the noise floor.
Step 3: 2D HMBC Validation (The Self-Validation Step)
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Acquire a 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings ( nJCH = 8 Hz).
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Causality: The HMBC is the ultimate validator of the ylidene tautomer. You must observe a strong 3J correlation cross-peak between the N1-H proton (~13.80 ppm) and the shielded exocyclic =C(CN) 2 carbon (~58.4 ppm). If the molecule existed in the aromatic CH tautomer, this specific connectivity would be impossible, thereby self-validating the structural assignment.
Caption: Self-validating NMR acquisition workflow for highly conjugated heteroaromatics.
References
- Source: Google Patents (WO2012064897A2)
- Title: Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors Source: ResearchGate URL
- Title: Pseudo-Oxocarbons. Synthesis of 2, 1,3-Bis-, and 1, 2, 3-Tris (Dicyanomethylene) Croconate Salts.
- Title: Electro-organic Green Synthesis of Dicyano-2-(2-oxoindolin-3-ylidene)
Sources
- 1. WO2012064897A2 - Bicyclic and tricyclic inhibitors of sumoylation enzymes and methods for their use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pseudo-Oxocarbons. Synthesis of 2, 1,3-Bis-, and 1, 2, 3-Tris (Dicyanomethylene) Croconate Salts. New Bond-Delocalized Dianions, “Croconate Violet” and “Croconate Blue” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
